3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol
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Overview
Description
3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol is a complex organic compound that features a quinoline ring system substituted with a bromine atom and a methyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Phenol Substitution: The final step involves the coupling of the quinoline derivative with a phenol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core but lacks the bromine and phenol substitutions.
8-Bromoquinoline: Similar bromine substitution but lacks the amino and phenol groups.
4-Aminoquinoline: Contains the amino group but lacks the bromine and phenol substitutions.
Uniqueness
3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, amino group, and phenol group allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H13BrN2O |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
3-[(8-bromo-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H13BrN2O/c1-10-8-15(19-11-4-2-5-12(20)9-11)13-6-3-7-14(17)16(13)18-10/h2-9,20H,1H3,(H,18,19) |
InChI Key |
SMTLSCOUJJWHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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